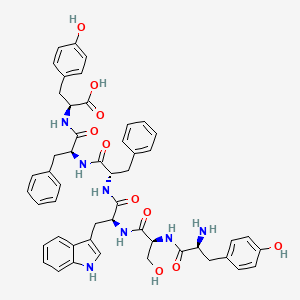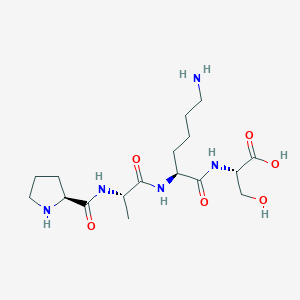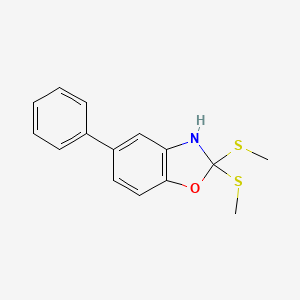
2,2-Bis(methylsulfanyl)-5-phenyl-2,3-dihydro-1,3-benzoxazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2-Bis(methylsulfanyl)-5-phenyl-2,3-dihydro-1,3-benzoxazole is a heterocyclic compound that features a benzoxazole core with methylsulfanyl and phenyl substituents
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Bis(methylsulfanyl)-5-phenyl-2,3-dihydro-1,3-benzoxazole typically involves the condensation of 2-aminophenol with an appropriate aldehyde or ketone in the presence of a sulfur-containing reagent. One common method includes the reaction of 2-aminophenol with benzaldehyde and dimethyl sulfide under acidic conditions to yield the desired product. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is refluxed for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product may involve crystallization or chromatographic techniques to ensure high purity.
化学反应分析
Types of Reactions
2,2-Bis(methylsulfanyl)-5-phenyl-2,3-dihydro-1,3-benzoxazole can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the phenyl group or to modify the benzoxazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Modified benzoxazole derivatives.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
科学研究应用
2,2-Bis(methylsulfanyl)-5-phenyl-2,3-dihydro-1,3-benzoxazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as polymers and resins, due to its stability and reactivity.
作用机制
The mechanism of action of 2,2-Bis(methylsulfanyl)-5-phenyl-2,3-dihydro-1,3-benzoxazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.
相似化合物的比较
Similar Compounds
2,2-Bis(methylsulfanyl)propane: Another sulfur-containing heterocycle with different structural features.
2,2-Bis(hydroxymethyl)propionate: A compound with similar functional groups but different core structure.
Bisphenol A: A well-known compound with similar phenyl groups but different overall structure.
Uniqueness
2,2-Bis(methylsulfanyl)-5-phenyl-2,3-dihydro-1,3-benzoxazole is unique due to its combination of a benzoxazole core with methylsulfanyl and phenyl substituents. This unique structure imparts specific chemical and physical properties that make it valuable for various applications, particularly in the fields of medicinal chemistry and materials science.
属性
CAS 编号 |
827599-13-3 |
|---|---|
分子式 |
C15H15NOS2 |
分子量 |
289.4 g/mol |
IUPAC 名称 |
2,2-bis(methylsulfanyl)-5-phenyl-3H-1,3-benzoxazole |
InChI |
InChI=1S/C15H15NOS2/c1-18-15(19-2)16-13-10-12(8-9-14(13)17-15)11-6-4-3-5-7-11/h3-10,16H,1-2H3 |
InChI 键 |
IRVDRSUHWHMACY-UHFFFAOYSA-N |
规范 SMILES |
CSC1(NC2=C(O1)C=CC(=C2)C3=CC=CC=C3)SC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-Phenyl-N-[2-(propylsulfanyl)phenyl]benzamide](/img/structure/B14213700.png)
![Benzamide, 3-methoxy-N-[1-(3-methoxybenzoyl)cyclopentyl]-2-methyl-](/img/structure/B14213701.png)
![1-(4-Chlorophenyl)-3-[2-[(4-chlorophenyl)carbamothioylamino]phenyl]thiourea](/img/structure/B14213710.png)

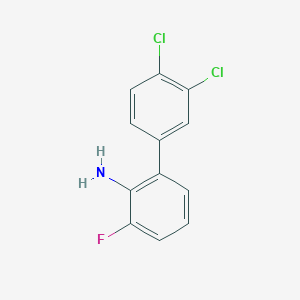
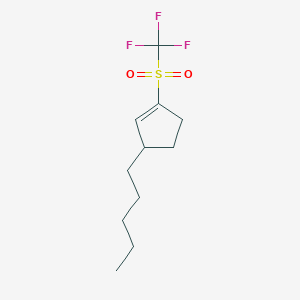
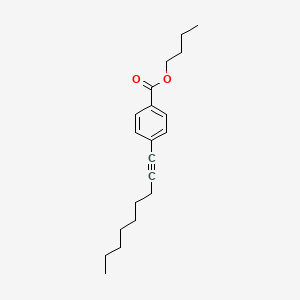
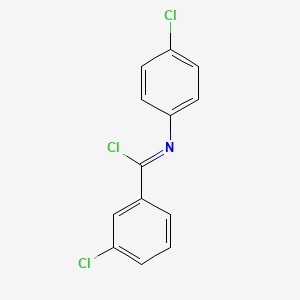
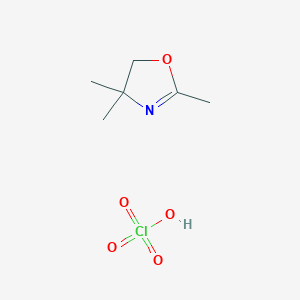
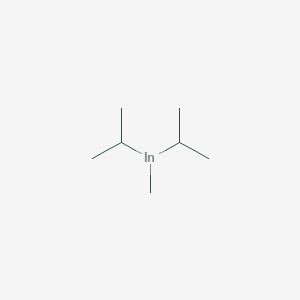
![2-Methoxy-6-{[(pyrazin-2-yl)amino]methylidene}cyclohexa-2,4-dien-1-one](/img/structure/B14213753.png)
